PLA2 Apis mellifera
Description
Contextual Significance of Apis mellifera Venom Components in Biochemical and Immunological Research
The venom of Apis mellifera is a rich source of peptides, enzymes, and other bioactive compounds that have been extensively studied for their physiological effects. mdpi.com Key components include melittin (B549807), apamin, adolapin, and mast cell degranulating peptide, alongside enzymes like hyaluronidase (B3051955) and phospholipase A2. mdpi.comresearchgate.net This complex mixture has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and even anti-cancer properties in various research models. mdpi.comresearchgate.net
The intricate interactions of these components with biological systems provide a valuable toolkit for researchers. For instance, melittin's ability to form pores in cell membranes is a subject of intense study for its potential in drug delivery and cancer therapy. mdpi.com From an immunological perspective, bee venom is a potent allergen, capable of inducing robust immune responses, including the production of specific antibodies and the activation of various immune cells. nih.govaaem.pl This has made it a crucial model for understanding the mechanisms of allergic reactions and for the development of immunotherapies. nih.govmdpi.com The study of bee venom components, therefore, offers a dual benefit: it enhances our understanding of fundamental biochemical and immunological processes and simultaneously opens avenues for novel therapeutic strategies. fortunepublish.com
Overview of Phospholipase A2 (PLA2) as a Central Enzymatic Constituent of Apis mellifera Venom
Phospholipase A2 (PLA2) is a major enzymatic component of Apis mellifera venom, constituting approximately 10-12% of the venom's dry weight. mdpi.com First identified in bee venom in the mid-20th century, PLA2 has since become a focal point of venom research. mdpi.com It is a calcium-dependent enzyme that catalyzes the hydrolysis of the sn-2 ester bond in glycerophospholipids, releasing fatty acids and lysophospholipids. mdpi.comsigmaaldrich.com This enzymatic activity is fundamental to its biological effects, as it disrupts the integrity of cell membranes. mdpi.com
From a biochemical standpoint, Apis mellifera PLA2 is a relatively small protein with a molecular weight of about 14.5 to 16 kDa. sigmaaldrich.comresearchgate.net Its structure and function have been well-characterized, revealing key insights into its catalytic mechanism and substrate specificity. mdpi.com Immunologically, PLA2 is recognized as the major allergen in bee venom, designated as Api m 1. nih.govuniprot.org It is a primary trigger for IgE-mediated allergic reactions in sensitized individuals, which can range from local swelling to life-threatening anaphylaxis. aaem.plmdpi.com The potent immunogenicity of PLA2 has made it a critical target for research into the diagnosis and treatment of bee venom allergy. aaem.plmdpi.com Furthermore, studies have shown that PLA2 can induce a type 2 immune response, characterized by the activation of T helper 2 (Th2) cells and group 2 innate lymphoid cells. nih.govnih.gov
The table below summarizes key properties of Apis mellifera PLA2:
| Property | Description | References |
| Enzyme Classification | Phospholipase A2 (EC 3.1.1.4) | uniprot.org |
| Primary Function | Catalyzes the hydrolysis of phospholipids (B1166683) at the sn-2 position. | mdpi.comsigmaaldrich.com |
| Molecular Weight | Approximately 14.5-16 kDa. | sigmaaldrich.comresearchgate.net |
| Allergen Designation | Api m 1 | uniprot.org |
| Immunological Effect | Major allergen, induces type 2 immune responses. | nih.govaaem.plnih.gov |
The secretion of PLA2 into the venom by the honeybee follows a seasonal pattern, which is synchronized with the production of melittin. uniprot.org Research into the specific epitopes of the PLA2 molecule has revealed that not the entire protein, but specific regions are responsible for its immunogenicity. mdpi.com
The following table details some of the research findings related to the enzymatic activity of Apis mellifera PLA2:
| Research Finding | Significance | References |
| Optimal pH and Temperature | The optimal activity of bee venom PLA2 was found to be at pH 8 and 45 °C. | researchgate.netnih.gov |
| Cofactor Dependency | The enzyme's activity is calcium-dependent. | sigmaaldrich.com |
| Substrate Preference | It preferentially hydrolyzes phosphatidylcholine and phosphatidylethanolamine. | sigmaaldrich.com |
| Inhibitors | The enzyme is inhibited by substances such as EDTA, which chelates calcium ions. | nih.gov |
Properties
Molecular Formula |
C10H21N .C4H6O6 |
|---|---|
Molecular Weight |
~ 18,500 Da |
Purity |
≥ 96 %. (HPLC, amino acid analysis) |
Origin of Product |
United States |
Structural Biology of Apis Mellifera Pla2
Primary Amino Acid Sequence Analysis and Isoform Diversity of Apis mellifera PLA2
The primary structure of Apis mellifera PLA2 consists of a single polypeptide chain. nih.gov While there are minor discrepancies in the reported length, with some studies indicating 128 or 129 amino acids, the mature protein is typically referenced as being composed of 134 amino acids following post-translational processing. mdpi.comnih.govleinco.comcreative-diagnostics.com The full protein as synthesized includes a signal peptide and a propeptide, resulting in a total length of 167 amino acids. uniprot.org The primary sequence of A. mellifera PLA2 shares limited homology with the highly similar Group I and II snake venom PLA2s, except in key functional regions like the catalytic site and the Ca²⁺ binding loop. mdpi.com However, it shows about 31% similarity to Group III human cellular sPLA2s. mdpi.com
Isoform diversity of A. mellifera PLA2 is primarily a result of differential glycosylation. mdpi.com Studies have identified multiple isoforms with varying molecular weights, typically around 16, 18, and 20 kDa. mdpi.comnih.gov These differences arise from the pattern of glycosylation; for instance, the lightest isoform is not glycosylated at position Asn13, unlike the heavier forms. mdpi.comleinco.comcreative-diagnostics.comnih.gov Some research suggests the existence of up to four distinct PLA2 types based on their glycosylation patterns. mdpi.com These variations in post-translational modifications can differ not only between species like A. mellifera and A. cerana but also among individuals within the same colony. mdpi.comnih.gov
| Isoform (by Molecular Weight) | Key Differentiating Feature | Reference |
|---|---|---|
| ~16 kDa | Not glycosylated at N13 | mdpi.com |
| ~18 kDa | Glycosylated at N13 | mdpi.com |
| ~20 kDa | Glycosylated at N13 and contains N-acetylgalactosamine | mdpi.com |
Higher-Order Structural Elucidation: Secondary, Tertiary, and Quaternary Organization of Apis mellifera PLA2
The three-dimensional folding of Apis mellifera PLA2 results in a compact and stable structure essential for its enzymatic activity. The secondary structure is composed of a combination of alpha-helices and other elements. mdpi.comentomol.org Specifically, three α-helical regions have been identified at positions K58-H67, C94-N106, and I111-N122. mdpi.com The tertiary structure is globular, stabilized by an extensive network of disulfide bonds. mdpi.com The N-terminal segment of the polypeptide chain folds to form part of the central catalytic center of the enzyme. mdpi.com Apis mellifera PLA2 exists and functions as a monomer. nih.gov
The structural stability of A. mellifera PLA2 is heavily reliant on its disulfide bond configuration. The protein contains ten cysteine residues that form five disulfide bonds. mdpi.com This is a distinguishing feature, as other classes of PLA2 often contain seven disulfide bridges with a different pattern. mdpi.com The specific linkages in A. mellifera PLA2 have been identified between the following cysteine pairs: C42–C64, C63–C103, C70–C96, C94–C128, and C138–C146. mdpi.comuniprot.org These covalent cross-links are critical for maintaining the correct three-dimensional fold of the enzyme, which is necessary for its catalytic function and stability. mdpi.comnih.gov
| Disulfide Bond (Cysteine Pair) | Reference |
|---|---|
| Cys42–Cys64 | mdpi.comuniprot.org |
| Cys63–Cys103 | mdpi.comuniprot.org |
| Cys70–Cys96 | mdpi.comuniprot.org |
| Cys94–Cys128 | mdpi.comuniprot.org |
| Cys138–Cys146 | mdpi.comuniprot.org |
Apis mellifera PLA2 is a glycoprotein, with glycosylation being a key post-translational modification that contributes to its structural diversity and properties. mdpi.comuniprot.orguefs.br The primary site of N-linked glycosylation occurs at the asparagine residue at position 46 (N46), although glycosylation at Asn13 is also crucial for the formation of different isoforms. mdpi.comleinco.comcreative-diagnostics.comuniprot.orgnih.gov The attached carbohydrate motif is complex, consisting of mannose, N-acetylglucosamine, fucose, galactose, and a small amount of N-acetylgalactosamine. mdpi.comuniprot.org This glycosylation is not merely a passive modification; it has been shown to be involved in T-cell recognition of the protein as an allergen. nih.gov The presence and specific structure of the carbohydrate moiety can significantly influence the immunogenicity of the enzyme. nih.gov
The three-dimensional structure of Apis mellifera PLA2 has been determined to high resolution using X-ray crystallography. mdpi.comebi.ac.uksigmaaldrich.com The crystal structure, particularly when complexed with a phosphonate (B1237965) transition-state analogue (PDB ID: 1POC), has provided invaluable insights into its catalytic mechanism. ebi.ac.uknih.govmdpi.comnih.gov These studies reveal a detailed picture of the active site, the binding of the substrate, and the arrangement of key catalytic residues. ebi.ac.uk The electron density maps from these crystallographic studies are detailed enough to visualize the N-linked carbohydrate chains and the inhibitor molecule within the active center. ebi.ac.ukresearchgate.net Computational modeling and comparative structural analyses have further illuminated the functional architecture of bee venom PLA2, showing a common catalytic mechanism with evolutionarily distant PLA2s, such as those from snake venom. mdpi.comebi.ac.ukcapes.gov.br
Active Site Architecture and Catalytic Residue Determinants of Apis mellifera PLA2
The active site of A. mellifera PLA2 is located in a central depression on the molecular surface and is where the hydrolysis of phospholipids (B1166683) occurs. mdpi.comscispace.com This catalytic function is dependent on the presence of a calcium ion (Ca²⁺), which is coordinated by residues within a conserved Ca²⁺-binding loop (residues 41-45). mdpi.comuniprot.org The architecture of the active site features a hydrophobic channel formed by several hydrophobic amino acids, which facilitates the accommodation of the lipid substrate. mdpi.com
| Residue | Position | Function | Reference |
|---|---|---|---|
| Histidine | 67 | Essential for catalysis; acts as a proton acceptor/donor. | mdpi.com |
| Aspartate | 97 | Stabilizes His67 via hydrogen bonding. | mdpi.com |
| Tyrosine | 120 | Stabilizes His67 via hydrogen bonding. | mdpi.com |
| Aspartate | 49 | Binds the essential Ca²⁺ cofactor. | mdpi.com |
Enzymatic Mechanisms and Kinetic Properties of Apis Mellifera Pla2
Catalytic Hydrolysis of Phospholipids (B1166683) by Apis mellifera PLA2: Substrate Specificity and Product Formation
The primary function of Apis mellifera PLA2 is the enzymatic hydrolysis of phospholipids. This process is highly specific, targeting a particular bond within the phospholipid molecule and resulting in the generation of biologically active products.
Apis mellifera PLA2, like other PLA2 enzymes, specifically catalyzes the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids. ontosight.aitandfonline.comumsystem.edu This reaction involves the cleavage of the acyl group attached to the second carbon of the glycerol (B35011) backbone. umsystem.edunih.gov The enzyme recognizes and binds to the phospholipid substrate, facilitating a nucleophilic attack on the sn-2 ester linkage. mdpi.com This specificity is a defining characteristic of all PLA2 enzymes and distinguishes them from other phospholipases, such as PLA1, which cleaves the sn-1 position, or phospholipase C, which acts on the phosphate (B84403) group. umsystem.edumdpi.com The catalytic mechanism is highly efficient, leading to the disruption of phospholipid integrity. ontosight.ai
The direct products of the hydrolysis reaction catalyzed by Apis mellifera PLA2 are a free fatty acid and a lysophospholipid. ontosight.aimdpi.comnih.gov The fatty acid released from the sn-2 position is often a polyunsaturated fatty acid, with arachidonic acid being a notable example. mdpi.comunco.edu Once liberated, arachidonic acid can serve as a precursor for the synthesis of eicosanoids, a group of signaling molecules that includes prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. mdpi.comunco.edu The other product, a lysophospholipid (such as lysophosphatidylcholine), is a phospholipid molecule that has lost one of its fatty acid chains. ontosight.aimdpi.com Lysophospholipids are also biologically active and can act as detergents, disrupting cell membrane integrity and contributing to the lytic effects of the venom. ontosight.aimdpi.com
Interfacial Activation and Kinetic Behavior of Apis mellifera PLA2 on Lipid Aggregates
A crucial aspect of Apis mellifera PLA2 kinetics is the phenomenon of interfacial activation. The enzyme exhibits significantly higher catalytic activity on substrates that are part of an aggregated structure, such as micelles or lipid bilayers of cell membranes, compared to its activity on soluble, monomeric phospholipid molecules. mdpi.comnih.gov This activation occurs because the enzyme functions at the interface between the aqueous environment and the lipid aggregate. mdpi.comnih.gov
The process involves two main steps: first, the enzyme adsorbs to the lipid-water interface, and second, the catalytic reaction takes place. mdpi.com This binding to the interface is a prerequisite for efficient hydrolysis. nih.govmdpi.com The affinity of Apis mellifera PLA2 for the interface can be influenced by the composition of the lipid aggregate. For instance, the enzyme has been shown to bind preferentially to anionic vesicles over neutral zwitterionic vesicles. mdpi.com The presence of other venom components, like the peptide melittin (B549807), can further enhance the activity of PLA2 by promoting the exchange of phospholipid substrates between vesicles, thereby ensuring a continuous supply of substrate to the enzyme. acs.org This kinetic behavior underscores the enzyme's adaptation to act on cellular membranes. mdpi.com
Cofactor Requirements and Metal Ion Modulation of Apis mellifera PLA2 Activity
The catalytic activity of Apis mellifera PLA2 is dependent on the presence of cofactors, particularly metal ions. Calcium ions (Ca²⁺) are an essential cofactor for the enzyme's hydrolytic function. nih.govuniprot.org Ca²⁺ binds to a specific site on the enzyme, known as the calcium-binding loop, and is crucial for orienting the phospholipid substrate correctly within the active site and for stabilizing the transition state during catalysis. uniprot.orgripublication.com While Ca²⁺ is required for the catalytic step, it is not necessary for the initial binding of the enzyme to the membrane interface. mdpi.com
The activity of Apis mellifera PLA2 can also be modulated by other divalent metal ions. Studies on the enzyme from the Egyptian honeybee (Apis mellifera lamarckii) have shown that in addition to Ca²⁺, ions such as copper (Cu²⁺), nickel (Ni²⁺), iron (Fe²⁺), and cobalt (Co²⁺) can also act as activators. researchgate.net Conversely, other ions like zinc (Zn²⁺) and manganese (Mn²⁺) have an inhibitory effect on the enzyme's activity. researchgate.net The chelating agent EDTA, which sequesters divalent cations, also inhibits the enzyme, further confirming the requirement for metal ions. researchgate.net
| Metal Ion | Effect on Activity | Reference |
|---|---|---|
| Ca²⁺ | Activator | uniprot.orgresearchgate.net |
| Cu²⁺ | Activator | researchgate.net |
| Ni²⁺ | Activator | researchgate.net |
| Fe²⁺ | Activator | researchgate.net |
| Co²⁺ | Activator | researchgate.net |
| Zn²⁺ | Inhibitor | researchgate.net |
| Mn²⁺ | Inhibitor | researchgate.net |
Environmental Parameter Dependencies of Apis mellifera PLA2 Enzymatic Activity (pH and Temperature Optima)
The enzymatic activity of Apis mellifera PLA2 is highly sensitive to environmental conditions, particularly pH and temperature. The enzyme exhibits optimal activity within a specific range for both parameters. Research on PLA2 from Apis mellifera lamarckii has identified an optimal pH of 8.0 for its activity. researchgate.net The enzyme functions effectively in alkaline conditions, which is typical for many secreted PLA2 enzymes. researchgate.net
Temperature also plays a critical role in the enzyme's function. The optimal temperature for Apis mellifera lamarckii PLA2 has been determined to be 45°C. researchgate.netresearchgate.net The enzyme retains a significant portion of its activity over a broad temperature range, but its catalytic efficiency peaks at this specific temperature. nih.gov Beyond this optimum, the enzyme's activity is likely to decrease due to thermal denaturation and loss of its three-dimensional structure.
| Parameter | Optimal Value | Reference |
|---|---|---|
| pH | 8.0 | researchgate.net |
| Temperature | 45°C | researchgate.net |
Biological Functions and Molecular Interactions of Apis Mellifera Pla2 in Research Models
Role of Apis mellifera PLA2 in Honeybee Endogenous Physiology: Beyond Venom Efficacy
Phospholipase A2 (PLA2) from the honeybee, Apis mellifera, is a well-characterized component of its venom, but its physiological significance extends beyond its role in envenomation. Research has revealed that endogenous PLA2 plays a crucial part in the honeybee's own biological processes, particularly in its immune defense mechanisms. The honeybee genome encodes for multiple PLA2 genes, indicating a functional diversity and importance of these enzymes in honeybee physiology. plos.orgnih.gov Studies have identified four distinct PLA2 genes in Apis mellifera, designated as PLA2A, PLA2B, PLA2C, and PLA2D. plos.orgnih.gov
Apis mellifera PLA2 is integral to both cellular and humoral immunity in honeybees, playing a critical role in defending against pathogens. plos.orgnih.gov When faced with a bacterial infection, such as from Paenibacillus larvae (the causative agent of American foulbrood), honeybees mount a robust immune response that is dependent on PLA2 activity. plos.orgnih.govresearchgate.net This response involves the activation of hemocytes, the immune cells of insects, which engage in processes like phagocytosis and nodule formation to encapsulate and eliminate pathogens. plos.orgnih.govunl.edu
Research has demonstrated that upon infection, there is a significant upregulation of both PLA2 enzyme activity and the expression of all four PLA2 genes in honeybee larvae. plos.orgnih.gov The inhibition of PLA2 activity, through the use of specific inhibitors like dexamethasone (B1670325), leads to a significant suppression of these immune responses, including a reduction in nodule formation and the expression of antimicrobial peptides like apolipophorin III. plos.orgnih.govnih.gov Conversely, the addition of arachidonic acid, the product of PLA2's enzymatic action, can rescue these suppressed immune functions, confirming the central role of the PLA2-mediated pathway. nih.gov
Furthermore, studies using RNA interference (RNAi) to silence the expression of the different PLA2 genes have provided more specific insights. The suppression of all four PLA2 genes resulted in a marked decrease in immune competence. plos.orgnih.gov Notably, the inhibition of the secretory PLA2s (PLA2A and PLA2B) had the most potent immunosuppressive effect, strongly suggesting their primary involvement in mediating these defense mechanisms. plos.orgnih.gov
Table 1: Impact of Apis mellifera PLA2 Inhibition on Immune Responses
| Immune Response | Effect of PLA2 Inhibition | Reference |
| Nodule Formation | Significantly suppressed | plos.orgnih.govnih.gov |
| Antimicrobial Peptide (ApoLpIII) Expression | Significantly suppressed | plos.orgnih.gov |
| Hemocyte Spreading | Inhibited | plos.orgnih.gov |
The immunological functions of Apis mellifera PLA2 are intrinsically linked to its role in initiating the eicosanoid biosynthesis pathway. plos.orgnih.gov Eicosanoids are signaling molecules that mediate a wide array of physiological processes in insects, including immunity. nih.govresearchgate.netnih.gov The synthesis of eicosanoids begins with the release of arachidonic acid (AA) from the sn-2 position of membrane phospholipids (B1166683), a reaction catalyzed by PLA2. nih.govmdpi.com
In insects, a damage signal, often triggered by pathogen-associated molecular patterns (PAMPs), activates PLA2. plos.orgnih.gov The released arachidonic acid is then metabolized by various enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), to produce a diverse range of eicosanoids, including prostaglandins (B1171923) and leukotrienes. plos.orgresearchgate.net These molecules then act as crucial mediators, orchestrating both cellular and humoral immune responses. plos.orgnih.gov The entire enzymatic machinery for this pathway has been identified within the honeybee genome, underscoring its importance. plos.orgnih.gov The inhibition of PLA2 effectively halts the production of these downstream signaling molecules, thereby compromising the bee's ability to mount an effective immune defense. unl.edu
Molecular Interactions with Other Venom Components: Synergistic Effects with Melittin (B549807) on Cellular Systems
The potent biological effects of honeybee venom are not solely attributable to the individual actions of its components but are significantly amplified by synergistic interactions. A prime example of this is the interplay between PLA2 and melittin, the most abundant peptide in the venom. nih.govresearchgate.netnih.govmdpi.com
Melittin is a lytic peptide that can disrupt cell membranes. nih.gov Research has shown that when combined, melittin and PLA2 exhibit a powerful synergistic effect on the lysis of cellular membranes. nih.govacs.org Melittin's initial action is to disrupt the lipid packing of the cell membrane, which in turn facilitates the access and activity of PLA2. acs.org This allows PLA2 to more efficiently hydrolyze the membrane phospholipids. acs.org
Studies using in vitro models, such as giant unilamellar vesicles (GUVs), have visualized this synergy. acs.org Melittin induces a phase transition in the lipid membrane, creating boundaries between different lipid domains. acs.org PLA2 then preferentially localizes to these phase boundaries, where its enzymatic activity is significantly enhanced, leading to rapid membrane breakdown and lysis. acs.org This synergistic action is more potent than the lytic activity of either melittin or PLA2 alone. nih.govnih.govmdpi.comacs.org This enhanced cytotoxicity has been observed in various cell types, including cancer cells. researchgate.netnih.govmdpi.com
Table 2: Synergistic Cytotoxicity of Melittin and PLA2 on HCT116 Colon Cancer Cells
| Treatment | Cytotoxic Effect | Reference |
| Melittin alone | Moderate | researchgate.netnih.govmdpi.com |
| PLA2 alone | Low | researchgate.netnih.govmdpi.com |
| Melittin + PLA2 | Significantly enhanced | researchgate.netnih.govmdpi.com |
Modulation of Cellular Membrane Integrity by Apis mellifera PLA2 in in vitro Models
The primary enzymatic function of Apis mellifera PLA2 is the hydrolysis of phospholipids at the sn-2 position, a process that directly compromises the integrity of cellular membranes. mdpi.comresearchgate.netscilit.com In in vitro models, the application of PLA2 leads to a dose-dependent disruption of cell membranes. mdpi.comnih.gov This enzymatic activity releases fatty acids, such as arachidonic acid, and lysophospholipids. mdpi.comresearchgate.netnih.gov
These products of hydrolysis themselves contribute to further membrane damage through detergent-like effects, propagating the initial disruption. mdpi.com The breakdown of the membrane barrier leads to increased permeability, particularly to ions like Ca2+. mdpi.com An influx of cytosolic Ca2+ can trigger a cascade of downstream events, including cytoskeletal alterations and the activation of other degradative enzymes. mdpi.com
Electron microscopy studies have provided visual evidence of this membrane disruption. For instance, in murine skeletal muscle cells, PLA2 induces the formation of delta lesions, indicative of a ruptured plasma membrane, within minutes of exposure. nih.gov Similarly, in vitro studies on adrenocortical mitochondria have shown that PLA2 can cause the fusion and eventual collapse of mitochondrial cristae, demonstrating its ability to damage organellar membranes as well. mdpi.com
Mechanisms of Innate Immune System Molecular Sensing of Apis mellifera PLA2 Enzymatic Activity
The innate immune system has evolved mechanisms to detect the enzymatic activity of molecules like PLA2, which it recognizes as a danger signal associated with venom. nih.govnih.gov This recognition is not based on a specific molecular structure in the way that PAMPs are recognized by Toll-like receptors (TLRs). nih.govfrontiersin.org Instead, the immune system appears to sense the activity of the enzyme – specifically, its ability to cleave membrane phospholipids. nih.govnih.gov
Exposure to Apis mellifera PLA2 potently induces a Type 2 immune response, which is typically associated with defense against helminths and allergens. nih.govnih.govfrontiersin.orgfrontiersin.org This response is characterized by the production of T helper 2 (Th2) cells, group 2 innate lymphoid cells (ILC2s), and the generation of IgE and IgG1 antibodies. nih.govfrontiersin.org
A key mechanism underlying this response is the release of the alarmin cytokine, Interleukin-33 (IL-33). nih.govnih.govfrontiersin.org IL-33 is constitutively expressed in barrier epithelial cells and is released upon cellular damage or lysis. nih.gov The enzymatic activity of PLA2, through its disruption of cell membranes and production of lysophospholipids, triggers the release of IL-33. nih.gov IL-33 then acts on its receptor, ST2, which is expressed on Th2 cells and ILC2s, driving their activation and the subsequent cascade of Type 2 immunity. nih.govnih.gov
Interestingly, this sensing mechanism is not limited to bee venom PLA2. PLA2 from other venomous species, such as snakes, can also induce a Th2 response, suggesting that the detection of PLA2 activity is a conserved mechanism for recognizing venom and initiating a protective immune response. nih.gov This IgE-mediated Type 2 response has been shown to be protective in mice against a subsequent lethal dose of PLA2. nih.govnih.gov
Regulatory T Cell Induction and Immunomodulatory Mechanisms in Cellular Contexts
Phospholipase A2 from Apis mellifera (bvPLA2) has been identified as a significant modulator of the immune system, primarily through its ability to induce regulatory T cells (Tregs). researchgate.netnih.gov Tregs are crucial for maintaining immune homeostasis and preventing autoimmune reactions. Research indicates that bvPLA2 promotes the expansion of Treg populations, which in turn helps to attenuate the severity of several immune-related diseases. researchgate.netsums.ac.ir
The mechanism for Treg induction by bvPLA2 involves a direct interaction with mannose receptors on the surface of dendritic cells. researchgate.net This binding event triggers the prostaglandin (B15479496) E2 (PGE2)-EP2 signaling pathway, which is instrumental in promoting the differentiation of CD4+ T cells into Tregs. researchgate.netsums.ac.ir Specifically, PLA2-stimulated dendritic cells release PGE2, which then binds to the EP2 receptor on CD4+ T cells, regulating the expression of the key transcription factor Foxp3, a hallmark of Tregs. sums.ac.ir
Furthermore, bvPLA2 enhances the survival of these induced Treg populations by suppressing apoptotic signaling pathways. researchgate.net Studies have shown that treatment with bvPLA2 leads to a significant decrease in early apoptotic cells within splenocyte cultures. researchgate.net This anti-apoptotic effect is associated with an increased expression of inhibitory molecules such as CTLA-4 and PD-1 on Tregs, which enhances their survival rate. researchgate.net This modulation of apoptosis is considered a primary mechanism by which bvPLA2 facilitates Treg expansion. researchgate.net The immunomodulatory effects of bvPLA2, driven by Treg induction, have been implicated in the amelioration of neuroinflammatory conditions in research models of Parkinson's and Alzheimer's disease. nih.govsums.ac.irtwinpigbio.com
Investigation of Anticoagulant Activity and Molecular Interference with Coagulation Pathways
Apis mellifera PLA2 exhibits notable anticoagulant properties, which have been demonstrated in various in vitro research models. ecoevo.com.brresearchgate.net The primary mechanism of this activity appears to be the interference with the coagulation cascade, specifically by inhibiting the activation of prothrombin. ecoevo.com.br This enzymatic toxin has been shown to prolong the prothrombin time (PT) in a dose-dependent manner. d-nb.infomdpi.com
Research on PLA2 purified from the venom of the Egyptian honeybee, Apis mellifera lamarckii, demonstrated that 8 micrograms of the enzyme could reduce ADP-stimulated platelet aggregation by 60%. d-nb.info In the same study, it was found that 6 micrograms of the PLA2 potently prolonged the PT, preventing coagulation entirely. d-nb.info Similarly, studies on venom from the Iranian Apis mellifera confirmed that its constituent proteins, including PLA2 and melittin, contribute to increased blood clotting times. koreascience.krnih.gov The venom of Apis mellifera syriaca also displayed a dose-dependent anticoagulant effect; a concentration of 50 µg/mL increased clotting time to 17.2 seconds, while 5000 µg/mL extended it to 62 seconds. mdpi.com
The anticoagulant action is thought to stem from PLA2's enzymatic function, which involves the catalysis of plasma phospholipids essential for the generation of thrombin. nih.gov Certain secreted PLA2 toxins are known for their in vitro anticoagulant effects on human plasma samples. ecoevo.com.br The anticoagulant effect of Apis mellifera venom does not seem to involve the final step of coagulation (the conversion of fibrinogen to fibrin). ecoevo.com.br Instead, its interference higher up in the coagulation cascade makes it a subject of interest for developing novel anti-clotting agents. researchgate.netd-nb.info
Antimicrobial and Antiparasitic Actions of Apis mellifera PLA2: Molecular Mechanisms in Research Models
The phospholipase A2 enzyme from Apis mellifera venom possesses a spectrum of antimicrobial and antiparasitic activities. nih.gov Its primary mechanism of action is the enzymatic hydrolysis of phospholipids, a fundamental component of cell membranes. ui.ac.idresearchgate.net This reaction breaks down the sn-2 acyl bond of membrane phospholipids, releasing lysophospholipids and fatty acids, which leads to a loss of membrane integrity and subsequent cell lysis. researchgate.net
Antibacterial Effects on Gram-Negative and Gram-Positive Organisms
The antibacterial activity of Apis mellifera PLA2 has been observed against both Gram-negative and Gram-positive bacteria, though with varying efficacy reported across different studies. ui.ac.idscielo.br
Several studies indicate that bvPLA2 is particularly effective against Gram-negative bacteria. nih.gov Research has demonstrated its bactericidal effects on Enterobacter cloacae, Escherichia coli, and Citrobacter freundii. sums.ac.irresearchgate.netnih.gov In one study, PLA2 isolated from Indonesian Apis cerana (a close relative of Apis mellifera) showed activity against E. coli with an inhibition zone of 7.76 mm, but no activity was observed against the Gram-positive bacteria tested. ui.ac.idresearchgate.net The proposed reason for greater activity against Gram-negative bacteria is their thinner peptidoglycan layer compared to Gram-positive bacteria. ui.ac.id The molecular mechanism involves the enzymatic reaction with phospholipids in the cell membrane, causing a conformational loss and disruption of the cell. ui.ac.id
Conversely, other reports describe activity against Gram-positive bacteria. sums.ac.irscielo.br For instance, PLA2 purified from Apis mellifera venom produced a 13.3 mm inhibition halo against the Gram-positive bacterium Staphylococcus aureus. scielo.brscielo.br However, in the same study, its activity against other oral pathogens like Lactobacillus casei was weak, with a Minimum Inhibitory Concentration (MIC) value of 400 µg/mL, and it was inactive against several other tested bacteria. scielo.brscielo.br This high MIC value suggests that, at least for some oral pathogens, PLA2 is not a promising antibacterial agent on its own. scielo.brscielo.brnih.govmdpi.comresearchgate.net
The conflicting results suggest that the antibacterial efficacy of Apis mellifera PLA2 can be highly dependent on the specific bacterial species and the experimental conditions.
Table 1: Antibacterial Activity of Apis mellifera PLA2 in Research Models
| Bacterial Species | Type | Research Finding | Source |
|---|---|---|---|
| Escherichia coli | Gram-Negative | Inhibition zone of 7.76 mm | ui.ac.id |
| Staphylococcus aureus | Gram-Positive | Inhibition halo of 13.3 mm | scielo.brscielo.br |
| Lactobacillus casei | Gram-Positive | MIC value of 400 µg/mL | scielo.brscielo.br |
| Enterobacter cloacae | Gram-Negative | Bactericidal effect observed | researchgate.netnih.gov |
| Citrobacter freundii | Gram-Negative | Bactericidal effect observed | researchgate.netnih.gov |
| S. salivarius, S. sobrinus, S. mutans, S. mitis, S. sanguinis, E. faecalis | Gram-Positive | Inactive (MIC > 400µg/mL) | scielo.brscielo.br |
Antiprotozoal and Antifungal Properties in in vitro Systems
The antiparasitic activity of Apis mellifera PLA2 has been specifically demonstrated against protozoans. In vitro studies have shown that bvPLA2 has significant trypanocidal effects, capable of killing the parasite Trypanosoma brucei brucei, which is the causative agent of sleeping sickness. sums.ac.irresearchgate.netnih.govfrontiersin.org A concentration of 1 mg/ml was found to be trypanocidal after 30 minutes of exposure. nih.gov Even very low concentrations showed some level of trypanocidal activity. nih.gov The mechanism is attributed to the disruption of the parasite's cell membrane integrity through the hydrolysis of membrane phospholipids. researchgate.net Research has also documented its efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. cambridge.org
While whole bee venom and its primary peptide, melittin, have documented antifungal properties, specific data on the antifungal action of isolated Apis mellifera PLA2 is less detailed in the reviewed literature. nih.govscielo.brresearchgate.net The primary antimicrobial focus for PLA2 in research has been on its antibacterial and antiprotozoal capabilities. nih.gov
Methodologies for Research and Characterization of Apis Mellifera Pla2
Purification and Isolation Strategies for Apis mellifera PLA2 from Venom
Isolating PLA2 from crude honeybee venom is a critical first step for any biochemical or pharmacological study. The venom itself is a complex cocktail of enzymes, polypeptides, amines, and other biomolecules. nih.gov The high concentration of melittin (B549807) and the presence of other proteins with similar molecular weights can complicate the purification process. apitherapy.comnih.gov Therefore, a combination of chromatographic techniques is typically employed to achieve a high degree of purity.
A common strategy for purifying Apis mellifera PLA2 involves a sequential, multi-step chromatographic process. nih.govresearchgate.net
Ion Exchange Chromatography: This technique separates molecules based on their net surface charge. For PLA2 purification, an anion exchange column, such as DEAE-cellulose, is often used as an initial step. nih.govresearchgate.net The crude venom is loaded onto the column, and proteins are eluted using a salt gradient (e.g., NaCl). nih.gov In a study on PLA2 from the Egyptian honeybee (Apis mellifera lamarckii), the enzyme was eluted in two peaks, a major peak at 0.05 M NaCl and a minor one at 0.1 M NaCl. nih.gov Cation-exchange chromatography has also been utilized, particularly for the removal of PLA2 during the purification of other venom components like melittin. exlibrisgroup.comnih.gov
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates proteins based on their size. It is frequently used as a subsequent purification step after ion exchange. researchgate.netuk.ac.ir Researchers have successfully used matrices like Sephacryl S-300 and Sephadex G-50/G-75. nih.govuk.ac.irajol.info For instance, the major PLA2 fraction obtained from the DEAE-cellulose column was further purified on a Sephacryl S-300 column, resulting in a significant increase in specific activity and purity. nih.govnih.gov This step is effective in removing other venom constituents that may have co-eluted during the ion-exchange step. nih.gov
The combination of these techniques can yield highly purified PLA2. One study reported an 8.9-fold purification with a final specific activity of 6033 U/mg and a recovery of 38%. nih.govresearchgate.net
Table 1: Example Purification Scheme for Apis mellifera lamarckii PLA2
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification (Fold) | Yield (%) |
|---|---|---|---|---|---|
| Crude Venom | 120 | 81,000 | 675 | 1.0 | 100 |
| DEAE-Cellulose | 32 | 71,500 | 2234 | 3.3 | 88.3 |
| Sephacryl S-300 | 5.1 | 30,770 | 6033 | 8.9 | 38.0 |
Data adapted from a study on PLA2 from the venom of the Egyptian honey bee, Apis mellifera lamarckii. nih.gov
For more rapid and high-resolution purification, High-Performance Liquid Chromatography (HPLC) is a powerful tool. mdpi.com
Reverse-Phase HPLC (RP-HPLC) is particularly efficient for isolating PLA2 from crude bee venom. nih.gov This method separates molecules based on their hydrophobicity. A C8 or C18 column is typically used, and elution is performed with a gradient of an organic solvent like acetonitrile in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govtandfonline.com RP-HPLC can effectively remove contaminants, including the highly abundant melittin, while preserving the biological activity of the PLA2 enzyme. nih.gov
Ultrafiltration has also been explored as a method for separating PLA2 from other venom components based on molecular weight cut-offs, serving as a preliminary step or an alternative to chromatographic methods for preparing PLA2-free venom. nih.govresearchgate.net
Biochemical and Biophysical Characterization Techniques for Purified Apis mellifera PLA2
Once purified, various analytical techniques are employed to confirm the homogeneity of the sample and to determine the fundamental biochemical and biophysical properties of the PLA2 molecule. researchgate.net
Electrophoresis is a cornerstone technique for assessing the purity and determining the molecular weight and isoelectric point of the isolated PLA2.
Native Polyacrylamide Gel Electrophoresis (PAGE): This technique separates proteins in their folded state, based on their size and charge. A single band on a native gel is a strong indicator of the homogeneity of the purified PLA2 sample. nih.govresearchgate.net
Sodium Dodecyl Sulfate-PAGE (SDS-PAGE): SDS-PAGE denatures proteins and separates them based on their molecular mass. This method is used to determine the molecular weight of the PLA2 subunit. researchgate.net Studies have consistently shown that Apis mellifera PLA2 appears as a single band with a molecular weight ranging from 14 to 16 kDa. nih.govresearchgate.netcreative-diagnostics.com Some research has identified multiple forms of PLA2 with molecular weights of 16, 18, and 20 kDa in European honeybees. researchgate.net
Isoelectric Focusing (IEF): IEF separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. The pI of Apis mellifera PLA2 can vary between subspecies. For example, the PLA2 from Apis mellifera lamarckii was found to have a pI of 5.9, whereas the pI for the enzyme from the Carniolan subspecies was reported to be 7.05, and a much higher pI of 10.5 was reported for European honeybee (Apis mellifica) PLA2. nih.govresearchgate.netentomol.org
Table 2: Electrophoretic Properties of Apis mellifera PLA2 from Different Sources
| Subspecies | Molecular Weight (SDS-PAGE) | Isoelectric Point (pI) |
|---|---|---|
| Apis mellifera lamarckii | 16 kDa nih.govnih.gov | 5.9 nih.govnih.gov |
| Apis mellifera caucasica | 14 kDa researchgate.net | Not Reported |
| **European *Apis mellifera*** | 16, 18, 20 kDa researchgate.net | 10.5 researchgate.net |
| Apis mellifera carnica | Not Reported | 7.05 researchgate.net |
| ***Apis mellifera* spp.** | Not Reported | 7.01 entomol.org |
Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and primary amino acid sequence of PLA2. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is considered the method of choice for a comprehensive analysis of the protein content in bee venom. tandfonline.com Techniques like Electrospray Ionization (ESI-MS) can provide an accurate mass of the intact protein. For detailed sequence information, Tandem MS (MS/MS) is employed. nih.gov In this approach, the purified protein is first digested into smaller peptides using an enzyme like trypsin. These peptides are then separated and analyzed. The fragmentation pattern of each peptide in the second stage of the mass spectrometer allows for the determination of its amino acid sequence. By piecing together the sequences of these overlapping peptides, the full primary structure of the PLA2 protein can be elucidated. nih.gov MS is also crucial for identifying post-translational modifications, such as glycosylation, and for studying how the protein structure is altered by interactions with other molecules. aston.ac.uk
Spectroscopic techniques provide valuable information about the secondary and tertiary structure of PLA2.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to reveal information about the three-dimensional structure of PLA2. nih.govmdpi.com Studies have shown that the N-terminal region of the molecule, which is randomly unfolded in an aqueous solution, adopts an α-helical structure when it binds to a phospholipid surface at a water-lipid interface. mdpi.com
UV-Diode Array Detection (UV-DAD): While often coupled with electrophoretic or chromatographic systems for quantification, UV spectroscopy also provides structural clues. The absorption of UV light by the peptide bonds and aromatic amino acid residues within PLA2 can be monitored. apitherapy.com The combination of capillary electrophoresis with a UV-DAD has been shown to be a suitable method for monitoring PLA2, confirming its presence and authenticity in bee venom samples. apitherapy.com A continuous spectrophotometric assay using specific substrates has also been developed to measure PLA2 activity by monitoring the release of chromophoric fatty acids like α-eleostearic acid. nih.gov
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction has been a pivotal technique in revealing the three-dimensional architecture of Apis mellifera PLA2. A significant breakthrough was the determination of the crystal structure of bee venom PLA2 in a complex with a phosphonate (B1237965) transition-state analogue at a resolution of 2.0 Å. nih.govelsevierpure.comelsevierpure.comrcsb.orgcapes.gov.br This high-resolution structure was solved using the multiple isomorphous replacement method. nih.govelsevierpure.comelsevierpure.com
The resulting electron-density map was sufficiently detailed to visualize not only the enzyme's active center with the bound transition-state analogue but also the proximal sugars of the N-linked carbohydrate chain attached to the enzyme. nih.govelsevierpure.com This structural analysis provided compelling evidence for a common catalytic mechanism shared with other phospholipases, despite Apis mellifera PLA2 not belonging to the more common Class I/II family. nih.govelsevierpure.comelsevierpure.com The structure highlighted segmental sequence similarity and the conservation of many functional substructures when compared to other well-studied PLA2s. nih.govelsevierpure.comelsevierpure.com
Key structural features revealed by X-ray crystallography include a catalytic domain similar to other classes of PLAs and the specific interactions within the active site. nih.gov These studies have been fundamental in understanding how the enzyme binds to its substrate and catalyzes the hydrolysis of phospholipids (B1166683). nih.govnih.gov
| Structural Feature | Description | Reference |
| Resolution | 2.0 Å | nih.govrcsb.org |
| Method | X-ray Diffraction, Multiple Isomorphous Replacement | nih.govelsevierpure.comelsevierpure.com |
| Key Findings | Visualization of active site with transition-state analogue, N-linked carbohydrate visualization, conservation of functional substructures. | nih.govelsevierpure.com |
| Significance | Provided evidence for a common catalytic mechanism among different PLA2 families. | nih.govelsevierpure.comelsevierpure.com |
Enzymatic Activity Assays and Kinetic Analysis Methods for Apis mellifera PLA2
The enzymatic activity and kinetic properties of Apis mellifera PLA2 are critical to understanding its biological function. Various assay methods have been developed and utilized to quantify its catalytic efficiency and substrate specificity.
Spectrophotometric and Titrimetric Assays for Enzyme Kinetics
Spectrophotometric assays offer a continuous and convenient method for measuring PLA2 activity. One such method is a coupled enzymatic assay where the hydrolysis of a phospholipid substrate, like dilinoleoyl phosphatidylcholine, by PLA2 releases linoleic acid. nih.gov This product is then oxidized by a coupling enzyme, lipoxygenase, resulting in the formation of a hydroperoxide that can be monitored by measuring the increase in absorbance at 234 nm. nih.gov This allows for the determination of kinetic parameters such as Vmax and Km. nih.gov
Another spectrophotometric approach involves using a pH indicator, like phenol red, in the reaction mixture. d-nb.inforesearchgate.net The hydrolysis of phosphatidylcholine by PLA2 releases fatty acids, causing a decrease in pH that can be followed by a change in the absorbance of the indicator. d-nb.inforesearchgate.net
Kinetic analyses of purified Apis mellifera PLA2 from Egyptian honeybees have determined the Michaelis-Menten constant (Km) value to be 20 μM for phosphatidylcholine, indicating a high affinity of the enzyme for this substrate. d-nb.inforesearchgate.netnih.gov Studies have also characterized the optimal conditions for enzyme activity, with a maximum activity observed at pH 8.0 and a temperature of 45 °C. researchgate.netnih.gov
| Kinetic Parameter | Value | Substrate | Source Organism | Reference |
| Km | 20 μM | Phosphatidylcholine | Apis mellifera lamarckii | d-nb.inforesearchgate.netnih.gov |
| Optimal pH | 8.0 | - | Apis mellifera lamarckii | researchgate.netnih.gov |
| Optimal Temperature | 45 °C | - | Apis mellifera lamarckii | researchgate.netnih.gov |
Quantitative Assessment of Interfacial Catalysis
The catalytic activity of PLA2 is significantly enhanced at the interface between lipid and water, a phenomenon known as interfacial catalysis. mdpi.comnih.gov The study of this process is crucial for understanding how the enzyme interacts with biological membranes. Techniques such as dynamic light scattering (DLS) and quartz crystal microbalance with dissipation monitoring (QCM-D) have been employed to investigate the interfacial binding dynamics of bee venom PLA2. acs.orglsu.edu
These studies have revealed that the adsorption of Apis mellifera PLA2 to model membranes is not primarily driven by electrostatic interactions. acs.orglsu.edu Instead, hydrophobic and hydrogen-bonding interactions appear to provide a major portion of the interfacial binding energy. acs.org QCM-D experiments have shown that lipid desorption can follow the initial adsorption of the enzyme, leading to a non-hydrolytic disruption of the bilayer, and this desorption process is influenced by electrostatic interactions. acs.orglsu.edu These findings highlight the dynamic and complex nature of the enzyme's interaction with lipid interfaces. acs.orglsu.edu
Computational and Bioinformatics Approaches for Sequence and Structure Analysis
In conjunction with experimental methods, computational and bioinformatics tools have become indispensable for analyzing the sequence, structure, and evolutionary history of Apis mellifera PLA2.
Sequence Alignment and Homology Modeling
The gene encoding PLA2 from Apis mellifera has been isolated, cloned, and its nucleotide sequence determined. entomol.org The deduced amino acid sequence allows for detailed computational analysis. Multiple sequence alignments have been performed to compare the PLA2 sequences from Apis mellifera with those from other honeybee species like Apis cerana, Apis dorsata, Apis andreniformis, and Apis florea. researchgate.net These alignments have revealed conserved regions, including the ten cysteine residues that form disulfide bonds, as well as the highly conserved Ca²⁺-binding site and active site. researchgate.net
Based on these sequence alignments and known crystal structures of related proteins, three-dimensional homology models of Apis mellifera PLA2 have been generated. entomol.orgresearchgate.nettandfonline.com For instance, a 3D structure was modeled using the template d1poca. entomol.org These models are valuable for visualizing the enzyme's structure, predicting the impact of amino acid substitutions, and understanding its interaction with substrates and inhibitors. Physicochemical characterization using tools like Protparam has been used to predict properties such as molecular weight, isoelectric point, aliphatic index, and hydropathicity from the amino acid sequence. researchgate.nettandfonline.com
Phylogenetic Analysis and Evolutionary Relationship Mapping
Phylogenetic analysis based on the amino acid sequences of PLA2 from various species has been instrumental in mapping the evolutionary relationships of Apis mellifera PLA2. entomol.orgresearchgate.net These analyses have shown that the PLA2 from different Apis mellifera subspecies, such as A. mellifera ligustica and A. mellifera carnica, cluster together, forming a group of western honeybees. entomol.orguefs.br
Prediction of Protein Secondary and Tertiary Structures
The structural characteristics of Apis mellifera PLA2 have been elucidated using various computational tools. Primary structure analysis indicates that the protein is largely hydrophobic due to a high content of non-polar residues. researchgate.net The mature secreted form of the enzyme consists of 134 amino acids. mdpi.com Physicochemical parameters have been predicted, with the isoelectric point ranging from 7.05 to 8.65 and an aliphatic index suggesting stability across a wide temperature range (51.64–85.17). researchgate.net
Secondary structure prediction, performed using methods like the Self-Optimized Prediction Method with Alignment (SOPMA), reveals the relative composition of different structural elements. researchgate.net These analyses consistently show that Apis mellifera PLA2 is rich in alpha-helices and random coils, with a smaller proportion of beta-sheets. researchgate.net
| Secondary Structure Element | Predicted Composition |
| Alpha-Helix | Predominant |
| Random Coil | Predominant |
| Beta-Sheet | Less prevalent |
For tertiary structure prediction, homology modeling is a common approach. The 3D structure of Apis mellifera PLA2 has been analyzed using the SWISS-MODEL server. researchgate.net The specific three-dimensional folding is stabilized by ten cysteine residues that form five disulfide bonds. mdpi.com These bonds are crucial for maintaining the enzyme's functional conformation, which includes a hydrophobic channel and a Ca²⁺-binding domain essential for its catalytic activity. mdpi.com
Genetic Manipulation and Expression Systems for Apis mellifera PLA2 Studies
The study of Apis mellifera PLA2 has been significantly advanced by genetic engineering techniques. These methods allow for the production of recombinant protein for detailed characterization and for the investigation of its function through gene suppression.
cDNA Cloning and Gene Expression in Heterologous Systems (e.g., Baculovirus-Insect Cell)
The gene encoding PLA2 has been isolated from the venom glands of honeybees, including various subspecies of Apis mellifera, through cDNA cloning. uefs.brresearchgate.net The cDNA sequence for PLA2 from Apis mellifera carnica, for instance, was found to be 504 base pairs in length. uefs.br Once the gene is cloned, it can be inserted into an expression vector for production in a heterologous system.
The Baculovirus Expression Vector System (BEVS) is a widely used platform for producing complex eukaryotic proteins like PLA2 in insect cells. nih.govfrontiersin.orgscienceopen.com This system is advantageous because insect cells can perform many of the post-translational modifications, such as glycosylation, that are critical for the proper folding and biological activity of the recombinant protein. nih.gov
A study on the closely related Apis cerana cerana PLA2 (AccPLA2) provides a clear example of this methodology. The AccPLA2 gene was inserted into a bacmid, a shuttle vector for baculovirus, to create a recombinant transfer vector. nih.govnih.gov This was then used to transfect insect cells (specifically Tn-5B-4 cells), which subsequently expressed the recombinant PLA2. nih.gov The resulting protein was shown to be a fusion protein with a molecular weight of 16 and 18 kDa, which cross-reacted with antibodies against Apis mellifera PLA2 (AmPLA2), indicating structural similarity. nih.gov The expressed protein also exhibited PLA2 activity, confirming that a biologically active enzyme was produced. nih.gov
| Parameter | Finding in Apis cerana cerana PLA2 Expression Study |
| Expression System | Baculovirus-Insect Cell (Tn-5B-4 cells) |
| Vector | Recombinant bacmid |
| Expressed Protein | Hexahistidine AccPLA2 fusion protein |
| Molecular Weight | Double band at 16 and 18 kDa (SDS-PAGE) |
| Post-translational Modification | Glycosylation observed |
| Biological Activity | 3.16 µmol/(min·mg) in hydrolyzing egg yolk |
RNA Interference (RNAi) for Functional Gene Suppression in Honeybees
Several methods have been developed to deliver dsRNA to honeybees:
Microinjection: This technique involves directly injecting dsRNA into the bee, often into the abdomen or embryo. iastate.edunih.gov It has been successfully used to reduce the expression of genes like vitellogenin. iastate.edu
Feeding: Bees can be fed a solution containing dsRNA. biorxiv.orgiastate.edu This method allows for the treatment of a large number of individuals or even whole colonies, though it may require continuous administration to sustain the knockdown effect. biorxiv.org
Symbiont-Mediated RNAi: A more recent and persistent method, termed FUGUES (FUnctional Genomics Using Engineered Symbionts), utilizes engineered gut bacteria. biorxiv.orgspringernature.com The honeybee gut symbiont Snodgrassella alvi is genetically modified to produce dsRNA targeting a specific bee gene. biorxiv.orgspringernature.com When bees are colonized with these engineered bacteria, a sustained RNAi response is induced, leading to gene expression reduction of as much as 50-75% within five days. biorxiv.orgspringernature.com
| Delivery Method | Description | Advantages | Disadvantages |
| Microinjection | Direct injection of dsRNA solution into the bee's body or embryo. iastate.edunih.gov | Precise dosage. | Laborious, harmful to the bee, low throughput. springernature.com |
| Feeding | Administration of dsRNA mixed into the bees' food (e.g., sugar syrup). biorxiv.org | Can treat many bees at once, non-invasive. biorxiv.org | Requires continuous administration, variable dosage per bee. biorxiv.orgspringernature.com |
| Symbiont-Mediated (FUGUES) | Colonization of bees with engineered gut bacteria that produce dsRNA. biorxiv.orgspringernature.com | Sustained and persistent knockdown, less invasive than injection. springernature.com | Requires molecular cloning and microbiology skills. biorxiv.org |
Genetic and Evolutionary Perspectives of Apis Mellifera Pla2
Genomic Organization and Gene Family Diversity of PLA2 in Apis mellifera
The genome of the European honeybee, Apis mellifera, contains a diverse array of genes encoding Phospholipase A2 (PLA2), an enzyme crucial for various physiological processes, including venom production and immune defense. plos.orgmdpi.com
Identification of PLA2 Isoforms and Their Genetic Loci
The Apis mellifera genome encodes four distinct PLA2 genes, designated as PLA2A, PLA2B, PLA2C, and PLA2D. plos.org These genes give rise to different isoforms of the PLA2 enzyme, each with potentially specialized functions. The venom of Apis mellifera contains PLA2, a significant bioactive molecule encoded by a single-copy gene per haploid genome. mdpi.com This venom PLA2 (hvPLA2) is synthesized as a precursor protein of 167 amino acids. mdpi.com
Studies have identified multiple forms of PLA2 in Apis mellifera venom, with variations in molecular weight, which are attributed to different glycosylation patterns. mdpi.comresearchgate.net For instance, some research has characterized three hvPLA2 isoforms with molecular weights of approximately 16, 18, and 20 kDa. mdpi.comresearchgate.net Another study identified two forms with molecular weights of 15 and 20 kDa. researchgate.net The venom PLA2 gene in Apis mellifera ligustica has been reported to be 504 base pairs in length. uefs.br
The different PLA2 genes are located on various chromosomes. While specific chromosomal locations for all four genes (PLA2A, B, C, and D) require further detailed mapping, analyses have identified genomic loci associated with traits influenced by PLA2 activity. For example, single nucleotide polymorphism (SNP) analysis has linked genomic loci on chromosomes 2 and 11 to resistance against chalkbrood, a fungal disease, suggesting a role for genes in these regions in the honeybee's immune response. usda.gov
**Interactive Data Table: PLA2 Isoforms in *Apis mellifera***
| Gene | Type | Known Function/Characteristic | Molecular Weight (kDa) |
|---|---|---|---|
| PLA2A | Secretory (sPLA2), Group III | Venom component, immune response. plos.org | 14-20 (glycosylation variants). mdpi.comresearchgate.net |
| PLA2B | Secretory (sPLA2), Group XII | Immune response. plos.org | Not specified |
| PLA2C | Intracellular (iPLA2) | Contains ankyrin repeats, likely developmental roles. plos.orgbiorxiv.org | Not specified |
| PLA2D | Lysosomal (LPLA2), Group XV | Highly expressed in all developmental stages, likely developmental roles. plos.orgbiorxiv.org | Not specified |
Comparative Genomics of PLA2 Genes Across Honeybee Species
Comparative genomic studies between Apis mellifera and the Asian honeybee, Apis cerana, have revealed a conserved set of four PLA2 genes (PLA2A, PLA2B, PLA2C, and PLA2D) in both species, indicating an orthologous relationship. plos.orgresearchgate.net This conservation suggests that the fundamental roles of these PLA2 enzymes are maintained across different honeybee species.
Furthermore, while the venom PLA2 is a major component in A. mellifera, its concentration can vary between different subspecies and even individual bees. mdpi.com For example, the PLA2 content in the venom of A. m. scutellata (Africanized bees) has been found to be higher on average than in A. m. mellifera. mdpi.com Interestingly, queen venom contains significantly less PLA2 compared to worker venom, pointing to different regulatory mechanisms for PLA2 production between castes despite having identical genotypes. mdpi.com
Evolutionary Conservation and Phylogenetic Relationships of Apis mellifera PLA2
The PLA2 enzymes of Apis mellifera exhibit a fascinating evolutionary history, showing both conservation within the insect order Hymenoptera and divergence that has led to specialized functions.
Homology with PLA2s from Other Apis Species and Hymenoptera
The PLA2 of Apis mellifera shares significant homology with those found in other Apis species, such as Apis cerana. plos.org This high degree of similarity underscores a common ancestral origin and conserved functional importance within the genus. Phylogenetic analyses based on amino acid sequences of phospholipases from various Hymenoptera species, including bees, wasps, and ants, have shown that these enzymes cluster into distinct monophyletic clades. nih.gov This clustering indicates a shared evolutionary history and molecular relationship among the phospholipases of these stinging insects. nih.gov
The venom PLA2 from A. mellifera is structurally similar to PLA2s from other venomous animals, although it does not belong to the large Class I/II family that includes most other well-studied PLA2s. proteopedia.org Despite this, it shares segmental sequence similarity and conservation of functional substructures, suggesting a common catalytic mechanism. proteopedia.org A phylogenetic tree constructed based on the amino acid sequences of PLA2 from Apis mellifera carnica and other species, including some vertebrates, highlights the conservation and variation of these genes over long-term evolution. uefs.brresearchgate.net
Divergence and Conservation Patterns within Secretory PLA2 Gene Families
The secretory PLA2 (sPLA2) family, to which the venom PLA2 belongs, is remarkably diverse across the animal kingdom. embopress.org In insects, the group III sPLA2 collection, which includes the honeybee venom PLA2, is highly divergent. oup.com This divergence has likely been driven by evolutionary pressures for a variety of functions, including defense and predation.
Transcriptional Regulation and Expression Profiles of Apis mellifera PLA2 Genes in Different Biological Contexts
The expression of the four PLA2 genes in Apis mellifera is dynamically regulated across different developmental stages and in response to biological challenges, such as pathogen infection. plos.orgbiorxiv.org
The expression profiles of the four PLA2 genes (PLA2A, PLA2B, PLA2C, and PLA2D) vary significantly throughout the honeybee's life cycle. plos.org PLA2D is highly expressed in all developmental stages, and PLA2C also shows relatively high expression, suggesting important roles for these intracellular and lysosomal PLA2s during immature development. plos.orgbiorxiv.org In contrast, the secretory PLA2s, PLA2A (the primary venom component) and PLA2B, are expressed at low levels during developmental stages but PLA2B expression is highly induced in adults. plos.org
A key biological context for the upregulation of PLA2 gene expression is the immune response. Upon infection with the American foulbrood pathogen, Paenibacillus larvae, both A. mellifera and A. cerana show a significant increase in PLA2 enzyme activity and the expression of all four PLA2 genes. plos.orgbiorxiv.org This indicates that all PLA2 isoforms are involved in the honeybee's defense against this lethal bacterium. RNA interference (RNAi) experiments have confirmed the crucial role of these enzymes in the immune response, as suppressing their expression significantly hampered the bees' ability to form nodules and express the antimicrobial peptide apolipophorin III (ApoLpIII). plos.org
Furthermore, transcriptional responses to other stressors, like Varroa destructor infestation, also involve the regulation of genes associated with immune and metabolic pathways. nih.gov The differential expression of PLA2 genes in various contexts highlights their functional plasticity and importance in both physiological and pathological processes in Apis mellifera.
Advanced Research Directions and Emerging Paradigms for Apis Mellifera Pla2 Studies
Investigation of Novel Molecular Interactors and Regulatory Networks of Apis mellifera PLA2
Calcium ions (Ca²⁺) are crucial for the catalytic activity of secretory PLA2s (sPLA2s), including the one from Apis mellifera. nih.govmdpi.com The enzyme's structure includes a calcium-binding domain, and the presence of Ca²⁺ is essential for the hydrolysis of phospholipids (B1166683). nih.govplos.org Studies using a combination of confocal microscopy and IR spectrometry have suggested that calcium ions can be involved in binding sPLA2 to the membrane surface, potentially by orienting the protein molecules and activating the enzyme. d-nb.info
The genome of Apis mellifera encodes for four distinct PLA2 genes (PLA2A, PLA2B, PLA2C, PLA2D), indicating a complex internal regulatory network. plos.orgnih.gov These genes are differentially expressed, with PLA2A and PLA2B being secretory forms (sPLA2), PLA2C being a calcium-independent form (iPLA2), and PLA2D being a lysosomal form (LPLA2). plos.orgnih.gov The expression of all four PLA2 genes is significantly upregulated in response to infection by the pathogen Paenibacillus larvae, suggesting their crucial role in the honeybee's immune response. plos.orgnih.gov This indicates a regulatory system where pathogen recognition triggers the enhanced production of these enzymes. Furthermore, specific receptors for venom and mammalian sPLA2s, such as the PLA2R1 receptor from the C-type lectin family, have been identified, which bind various sPLA2s with different affinities, suggesting a receptor-mediated regulatory pathway. nih.gov
Interaction network analysis reveals associations between Apis mellifera PLA2 and other proteins, highlighting its integration into broader biological processes. These networks suggest functional links to lipid metabolism, ion transport, and toxin activity. string-db.org
| Interactor Type | Specific Interactor | Nature of Interaction | Functional Consequence |
| Peptide | Melittin (B549807) | Synergism; Membrane perturbation | Enhances PLA2 catalytic activity and cytotoxicity nih.govnih.govscholars.direct |
| Ion | Calcium (Ca²⁺) | Cofactor for catalysis; Aids in membrane binding | Essential for hydrolytic function of sPLA2 nih.govmdpi.comd-nb.info |
| Protein | PLA2R1 Receptor | Receptor-ligand binding | Mediates cellular responses to sPLA2 nih.gov |
| Lipid | Phospholipids (e.g., POPC, POPG) | Substrate binding at the interfacial binding site | Hydrolysis of sn-2 acyl bond, release of fatty acids mdpi.comd-nb.info |
| Protein Network | Hyaluronidase (B3051955), Apamin | Co-occurrence in venom, functional network | Toxin activity, ion transport modulation string-db.orgstring-db.org |
Development of Specific Inhibitors and Modulators for Mechanistic Studies of Apis mellifera PLA2 Function
The development and application of specific inhibitors are paramount for dissecting the precise roles of Apis mellifera PLA2 in various biological processes. mdpi.com By blocking its enzymatic activity, researchers can elucidate its contribution to phenomena such as immune defense, signal transduction, and cytotoxicity. A range of natural and synthetic compounds has been identified that can inhibit or modulate the function of honeybee venom PLA2 (hvPLA2). mdpi.com
Synthetic inhibitors have been instrumental in mechanistic studies. Dexamethasone (B1670325), a glucocorticoid, acts as a specific inhibitor of PLA2 and has been used to demonstrate the enzyme's role in eicosanoid-mediated immune responses in honeybees. plos.orgnih.gov Treatment with dexamethasone significantly suppresses immune reactions like nodule formation, confirming that PLA2 activity is a critical upstream step in this pathway. plos.orgnih.gov Another widely used inhibitor is 4-bromophenacyl bromide, which chemically modifies a crucial histidine residue in the active site of many PLA2s, thereby inactivating the enzyme. mdpi.com Calcium chelators, such as EDTA, can also effectively reduce the activity of Ca²⁺-dependent PLA2s by sequestering the essential calcium cofactor. mdpi.com
Naturally occurring inhibitors have also been described. Heparin is a powerful, non-specific inhibitor of PLA2. mdpi.com Crotapotin, a peptide naturally found in the venom of the rattlesnake Crotalus durissus terrificus, acts as an intrinsic inhibitor and has been shown to be potent against hvPLA2. mdpi.com Furthermore, some proteins found in the serum of snakes like Agkistrodon blomhoffii siniticus have been shown to block the activity of various PLA2s, including that from honeybees. mdpi.com Even simple molecules like citrate, which is present in many arthropod venoms, can act as an endogenous inhibitor, primarily through its ability to chelate Ca²⁺. mdpi.com The study of these inhibitors is crucial, as their development has been key to determining the distinct roles of different PLA2 classes. mdpi.com
| Inhibitor/Modulator | Type | Mechanism of Action | Application in Research |
| Dexamethasone | Synthetic Glucocorticoid | Specific inhibition of PLA2 activity | Studying the role of PLA2 in eicosanoid-mediated insect immunity plos.orgnih.gov |
| 4-Bromophenacyl Bromide | Synthetic Alkylating Agent | Covalent modification of the active site histidine residue | Inactivating the enzyme for functional studies mdpi.com |
| EDTA | Synthetic Chelating Agent | Sequesters Ca²⁺ ions required for enzyme activity | Demonstrating the Ca²⁺-dependency of Apis mellifera PLA2 mdpi.com |
| Heparin | Natural Polysaccharide | Non-specific binding and inhibition | General inhibition of PLA2 activity in various assays mdpi.com |
| Crotapotin | Natural Peptide | Intrinsic enzymatic inhibition | Cross-species inhibition studies mdpi.com |
| Indoxam | Synthetic Compound | Reduces generation of arachidonic acid and prostaglandin (B15479496) D2 | Blocking PLA2-induced cellular damage mdpi.com |
| Aristolochic Acid | Natural Compound | Reduces generation of arachidonic acid | Investigating downstream signaling pathways mdpi.com |
Utilization of Apis mellifera PLA2 as a Biochemical Probe for Membrane Biology and Signal Transduction Research
Apis mellifera PLA2 serves as a powerful biochemical tool for investigating fundamental aspects of membrane biology and signal transduction. mdpi.com Its well-defined enzymatic action—the specific hydrolysis of the sn-2 ester bond of glycerophospholipids—allows researchers to probe the structure, dynamics, and composition of biological membranes. mdpi.comscilit.com As a water-soluble protein that acts at the lipid-water interface, it is an excellent model for studying protein-lipid interactions. mdpi.com
Researchers utilize PLA2 to study its preferential binding and activity towards different types of lipid substrates. For instance, studies on liposomes have shown that hvPLA2 binds preferentially to anionic vesicles over zwitterionic phosphatidylcholine vesicles. mdpi.com This selectivity provides insights into how electrostatic interactions govern the association of peripheral proteins with membranes. The enzyme's lytic effect is particularly powerful on unilamellar liposomes, demonstrating its ability to disrupt single bilayer structures, whereas its effect on multilamellar liposomes is confined to the outer layer, making it a useful probe for surface accessibility. mdpi.com By measuring changes in protein fluorescence and lipid probe fluorescence anisotropy, scientists can construct lipid-protein interaction maps that detail both the efficiency of protein binding and the resulting changes in membrane structure. d-nb.info
In the field of signal transduction, Apis mellifera PLA2 is used to initiate signaling cascades by generating bioactive lipid mediators. entomol.orgnih.govd-nb.info Its catalytic action releases arachidonic acid and lysophospholipids. mdpi.com Arachidonic acid is the precursor to eicosanoids (prostaglandins, thromboxanes, leukotrienes), a critical class of signaling molecules involved in inflammation and immunity. plos.org Lysophospholipids also have significant biological roles as signaling molecules. mdpi.com By applying PLA2 to cells or model systems, researchers can trigger these pathways in a controlled manner to study their downstream effects. This approach has been instrumental in demonstrating that PLA2 activity is the committed step for eicosanoid biosynthesis required for cellular and humoral immune responses in insects. plos.orgbiorxiv.org Therefore, Apis mellifera PLA2 is not just a subject of study but a valuable reagent for exploring the intricate connections between membrane lipids and cellular signaling. mdpi.com
Elucidation of Synergistic Molecular Mechanisms of Apis mellifera PLA2 in Complex Biological Systems
A key paradigm in understanding the potent biological effects of Apis mellifera PLA2 is the concept of molecular synergism, where its activity is significantly amplified by other components. The most well-documented synergistic relationship is with melittin, the major peptide component of bee venom. nih.govnih.gov While both melittin and PLA2 have distinct biological effects, their combined action is often greater than the sum of their individual activities. nih.gov
The primary mechanism underlying this synergism involves melittin's ability to disrupt the packing of phospholipids in the cell membrane. scholars.directacs.org Melittin, an amphipathic peptide, inserts itself into the lipid bilayer, causing membrane perturbation and increasing the accessibility of phospholipid substrates to the catalytic site of PLA2. nih.govscholars.direct This action effectively primes the membrane for PLA2 activity. Studies using giant unilamellar vesicles (GUVs) have shown that melittin can induce a liquid-liquid miscibility phase transition in the membrane, creating phase boundaries. acs.org PLA2 then preferentially localizes to these boundaries, where its enzymatic activity is markedly enhanced, leading to further phase separation and eventual lysis of the vesicle. acs.org This synergistic lytic effect is observed even with concentrations of melittin and PLA2 that are minimally active when used individually. acs.org
This synergistic mechanism has been demonstrated in various biological contexts. For example, when tested on human colon cancer HCT116 cells, neither melittin nor PLA2 alone showed strong cytotoxicity at certain concentrations, but when combined, their cytotoxic effect was greatly improved. nih.govnih.gov This suggests that the potent anticancer effects of whole bee venom are, in part, due to this synergistic interplay. nih.gov The synergy is not necessarily dependent on a direct interaction between the two proteins in solution, but rather on their sequential or simultaneous action at the membrane interface. scholars.direct Melittin-induced structural changes in the lipid substrate interface appear to be the key factor that promotes the synergistic enhancement of PLA2's membrane-disrupting activity. scholars.directscholars.direct Understanding these synergistic mechanisms is crucial for appreciating the full biological impact of Apis mellifera PLA2 and for harnessing the potential of bee venom components for therapeutic applications.
Q & A
Q. What is the role of PLA2 in the immune response of Apis mellifera against bacterial pathogens?
PLA2 mediates both cellular and humoral immune responses in A. mellifera larvae infected with pathogens like Paenibacillus larvae. Experimental designs should include measuring PLA2 enzyme activity via spectrophotometric assays using PLA2-selective substrates (e.g., phosphatidylcholine hydrolysis) and quantifying gene expression of all four PLA2 isoforms (PLA2A–PLA2D) via qRT-PCR. RNA interference (RNAi) with gene-specific dsRNAs can validate functional roles, as silencing PLA2A and PLA2B suppresses nodule formation and antimicrobial peptide expression .
Q. How is PLA2 purified from A. mellifera venom, and what inhibitors affect its activity?
PLA2 purification involves sequential chromatography: DEAE-cellulose for ion exchange and Sephacryl S-300 for gel filtration, followed by SDS-PAGE and native PAGE to confirm homogeneity (~16 kDa monomer). Enzyme activity is inhibited by EDTA (chelating Ca²⁺), PMSF (serine residue blocker), and β-mercaptoethanol (disrupts disulfide bonds). Include control assays with A. mellifera PLA2 as a positive control .
Q. What are the standard methods for maintaining A. mellifera in laboratory studies of PLA2 function?
Use controlled incubator conditions (34°C, 60–70% humidity) with worker bees housed in ventilated cages. Feed ad libitum with sucrose syrup (50% w/v) and pollen patties. For larval studies, collect newly emerged bees from brood frames and monitor survival rates under pathogen challenge. Standardize protocols across experiments to ensure reproducibility .
Advanced Research Questions
Q. How do structural variations in PLA2 across A. mellifera subspecies influence enzymatic activity?
Comparative studies require molecular cloning and sequencing of PLA2 genes from subspecies (e.g., A. m. ligustica vs. A. m. caucasica). Analyze catalytic residues (e.g., conserved calcium-binding sites) and test kinetic parameters (Km, Vmax) using synthetic substrates. Structural modeling (e.g., SWISS-MODEL) can predict functional impacts of amino acid substitutions. For example, A. m. lamarckii PLA2 has a lower pI (5.9) than A. m. ligustica (7.01), affecting substrate binding .
Q. What explains discrepancies between in vitro and in vivo toxicity of A. mellifera PLA2?
While PLA2 alone shows limited cytotoxicity in vitro (e.g., no effect on MCF-7 cells), in vivo toxicity may depend on synergism with melittin, which disrupts cell membranes. Design co-incubation assays with melittin and PLA2 to measure lytic activity (e.g., hemolysis of erythrocytes). Use inhibitors like wedelolactone to isolate PLA2-specific effects .
Q. How can RNAi be optimized to study PLA2 isoform-specific functions in A. mellifera?
Inject dsRNAs targeting each PLA2 isoform (PLA2A–PLA2D) into the hemocoel of fourth-instar larvae. Validate knockdown efficiency via qRT-PCR and assess phenotypic outcomes (e.g., immune suppression, mortality rates under pathogen challenge). Include negative controls (e.g., GFP dsRNA) and replicate across colonies to account for genetic variability .
Q. What methodologies are used to analyze PLA2's anti-platelet and anticoagulant activities?
Use platelet-rich plasma (PRP) to test PLA2 inhibition of ADP-induced aggregation (e.g., 60% reduction at 8 µg/mL). For anticoagulant assays, measure prothrombin time (PT) prolongation; 6 µg of PLA2 can completely inhibit coagulation. Compare with snake venom PLA2 (e.g., Bothrops leucurus) to identify species-specific mechanisms .
Data Contradiction and Validation
Q. Why do studies report conflicting molecular weights for A. mellifera PLA2?
Variations arise from subspecies differences (e.g., 14 kDa in A. m. caucasica vs. 16 kDa in A. m. lamarckii) and post-translational modifications (e.g., glycosylation). Always report electrophoresis conditions (e.g., reducing vs. non-reducing SDS-PAGE) and calibrate with standard markers. Cross-validate with mass spectrometry .
Q. How to reconcile PLA2's dual role in immune defense and allergic reactions?
PLA2 (Api m 1) is a major allergen in venom but also critical for antimicrobial defense. Use IgE-specific RAST tests to differentiate allergenic epitopes from catalytic domains. Mutagenesis studies (e.g., truncating calcium-binding sites) can decouple enzymatic activity from allergenicity .
Q. What experimental controls are essential when studying PLA2 inhibitors like wedelolactone?
Include dose-response curves (3–100 µM) and pre-incubate inhibitors with PLA2 before substrate addition. Use positive controls (e.g., parabromophenacyl bromide) and validate specificity via kinetic assays (e.g., no inhibition of hyaluronidase). For in vivo studies, monitor off-target effects on bee survival .
Methodological Best Practices
- Enzyme Kinetics: Report Km and Vmax values using Lineweaver-Burk plots; note substrate specificity (e.g., phosphatidylcholine vs. arachidonic acid) .
- Structural Studies: Combine X-ray crystallography (for active-site mapping) with molecular docking (e.g., AutoDock Vina) to predict inhibitor interactions .
- Immune Assays: Standardize pathogen doses (e.g., 10²–10³ CFU/mL P. larvae) and include sham-injected controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
